![molecular formula C8H12N2S B1470848 (4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-4-イルメチル)アミン CAS No. 1428233-78-6](/img/structure/B1470848.png)
(4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-4-イルメチル)アミン
説明
“(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine” is a compound that is part of a class of heterocyclic compounds known as thienopyridines . It has the empirical formula C7H10ClNS and a molecular weight of 175.68 . This compound is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific literature . One method involves the introduction of an allyl group in the 3-position of a 4-oxopiperidine-3-carboxylic acid ester, followed by ozonization, reduction to the corresponding aldehyde, and ring closure with H2S/HCl in the presence of a metal halide .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.68 and its molecular formula is C7H10ClNS . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
癌治療のための抗増殖剤
この化合物は、新規抗増殖剤の設計と合成に使用されてきました。これらの薬剤は、さまざまな癌細胞株に対する有効性を評価されています。 テトラヒドロチエノ[3,2-c]ピリジン部分の存在は、チューブリン重合の阻害と関連付けられており、これは癌細胞の増殖を阻害し、アポトーシスを誘導するための有望なメカニズムです .
抗血小板薬および抗血栓薬
テトラヒドロチエノ[3,2-c]ピリジンの誘導体は、抗血小板薬および抗血栓薬として大きな可能性を示しています。これらは、血栓形成における重要なステップである血小板凝集を阻害することによって機能します。 この用途は、特に脳卒中や心筋梗塞の予防において重要です .
神経保護剤
研究では、この化合物の特定の類似体が神経保護特性を持っている可能性があることが示されています。 これらの特性により、アルツハイマー病やパーキンソン病などの神経変性疾患の治療のための候補となり、神経細胞の損傷や死から保護されます .
抗炎症薬
テトラヒドロチエノ[3,2-c]ピリジン誘導体の抗炎症特性により、新しい抗炎症薬の開発に適しています。 これらの薬は、現在の薬剤に関連する副作用なしに、慢性炎症性疾患を治療できる可能性があります .
心臓血管疾患のための血管拡張薬
一部の誘導体は、血管拡張薬として作用することが判明しており、血管を拡張し、血流を改善することができます。 この用途は、高血圧や狭心症を含むさまざまな心臓血管疾患の治療に有益です .
抗菌剤および抗真菌剤
テトラヒドロチエノ[3,2-c]ピリジンの構造フレームワークは、その抗菌および抗真菌活性について調査されています。 これらの活性は、特に抗生物質耐性の高まりの中で、細菌および真菌感染症の新しい治療法を開発するために重要です .
作用機序
Target of Action
It is known that similar compounds such as prasugrel, a thienopyridine prodrug, irreversibly bind to p2y12 receptors .
Mode of Action
Prasugrel, a related compound, reduces the aggregation of platelets by irreversibly binding to p2y12 receptors . It interacts in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor .
Biochemical Pathways
The irreversible binding of similar compounds to p2y12 receptors suggests that it may affect platelet aggregation pathways .
Result of Action
Similar compounds like prasugrel are known to reduce platelet aggregation, which can prevent blood clots .
将来の方向性
Thienopyridine derivatives, including “(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine”, have shown potent biological activities and are considered as lead molecules for the development of future drugs . They have been evaluated for various biological activities in different models with promising findings .
生化学分析
Biochemical Properties
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can affect the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their function. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can lead to sustained changes in cellular function, such as altered metabolic activity or prolonged activation of signaling pathways .
Dosage Effects in Animal Models
The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .
特性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,10H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJRTHHSITXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


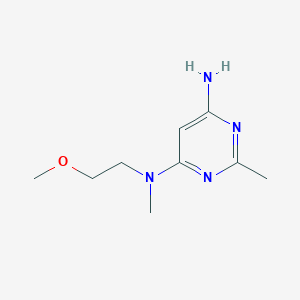
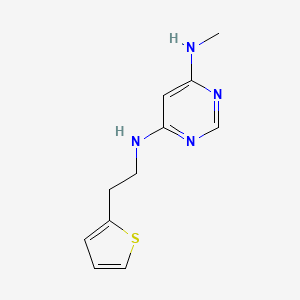

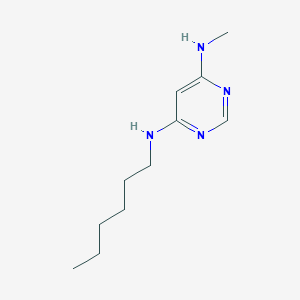
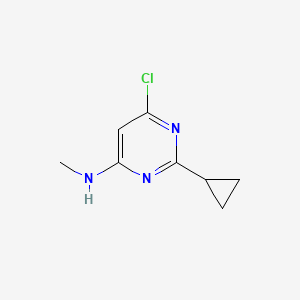
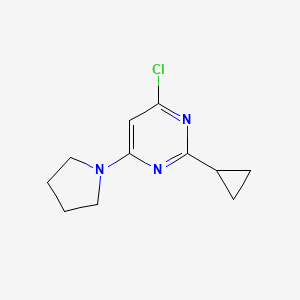
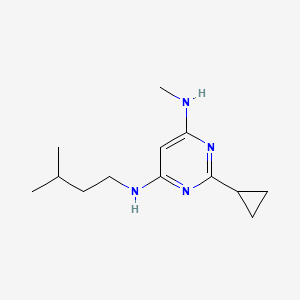

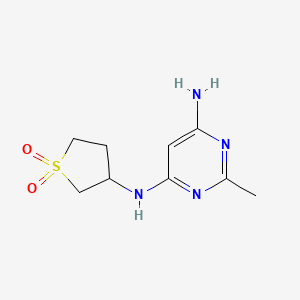
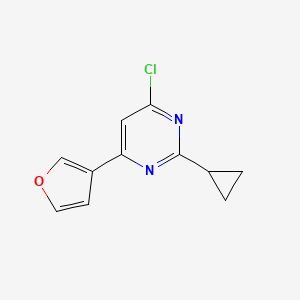
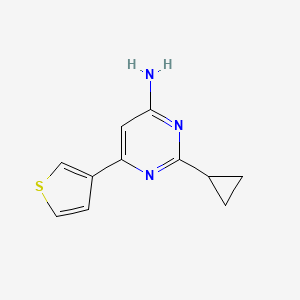
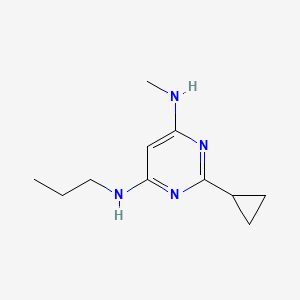

![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)
